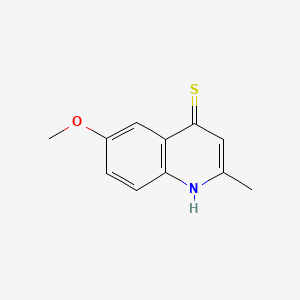

6-methoxy-2-methylquinoline-4-thiol

Description

BenchChem offers high-quality 6-methoxy-2-methylquinoline-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-2-methylquinoline-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1H-quinoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-5-11(14)9-6-8(13-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSLXGCSDLWDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)C2=C(N1)C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182383 | |

| Record name | 4-Quinolinethiol, 6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28102-96-7 | |

| Record name | 4-Quinolinethiol, 6-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028102967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinethiol, 6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-methoxy-2-methylquinoline-4-thiol chemical properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-methoxy-2-methylquinoline-4-thiol is limited in publicly accessible literature. This guide infers its chemical properties, synthesis, and reactivity based on established principles of quinoline chemistry and data from closely related analogues, primarily its precursor 6-methoxy-2-methylquinolin-4-ol.

Introduction

Quinoline and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a vast array of biological activities.[1][2] These compounds are integral to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The introduction of a thiol group at the C4 position of the quinoline ring creates a reactive and versatile molecule, 6-methoxy-2-methylquinoline-4-thiol, a compound of significant interest for drug design and chemical synthesis. The thiol group can act as a potent nucleophile, a metal ligand, and is susceptible to oxidation, offering numerous avenues for derivatization and biological interaction. This document provides a comprehensive overview of the inferred chemical properties, a proposed synthetic pathway, and the expected reactivity of this target compound.

Core Chemical Properties

| Property | 6-methoxy-2-methylquinoline-4-thiol (Predicted) | 6-methoxy-2-methylquinolin-4-ol (Precursor) |

| Molecular Formula | C₁₁H₁₁NOS | C₁₁H₁₁NO₂[5] |

| Molecular Weight | 205.28 g/mol | 189.21 g/mol [5] |

| CAS Number | Not assigned | 58596-37-5[5] |

| Appearance | Likely a pale yellow or off-white solid | Data not available |

| Tautomerism | Exists in equilibrium with 6-methoxy-2-methylquinoline-4(1H)-thione | Exists in equilibrium with 6-methoxy-2-methylquinolin-4(1H)-one[6] |

Synthesis and Experimental Protocols

The synthesis of 6-methoxy-2-methylquinoline-4-thiol can be logically approached via a two-step process starting from commercially available reagents. The first step involves the construction of the quinoline core to form the precursor 6-methoxy-2-methylquinolin-4-ol, followed by a thionation reaction to yield the target thiol.

Experimental Protocol: Synthesis of 6-methoxy-2-methylquinolin-4-ol

This procedure is based on the well-established Conrad-Limpach synthesis of 4-quinolinones.

-

Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of p-anisidine and ethyl acetoacetate in toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reflux: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation to form the intermediate ethyl 3-(4-methoxyphenylamino)but-2-enoate.

-

Isolation of Intermediate: Cool the reaction mixture and remove the toluene under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.

-

Cyclization: Add the intermediate β-anilinocrotonate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250 °C for 30 minutes to 1 hour. The cyclization is typically rapid at this temperature.

-

Work-up: Allow the mixture to cool to below 100 °C and then pour it into a large volume of hexane or petroleum ether. The solid product, 6-methoxy-2-methylquinolin-4-ol, will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and then recrystallize from a suitable solvent like ethanol or acetic acid to yield the purified product.

Experimental Protocol: Thionation to 6-methoxy-2-methylquinoline-4-thiol

This protocol utilizes Lawesson's reagent, a standard and effective thionating agent for converting carbonyls and their tautomers to thiocarbonyls.[7][8]

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 6-methoxy-2-methylquinolin-4-ol (1 equivalent) in a dry, high-boiling solvent such as toluene or xylene.

-

Reagent Addition: Add Lawesson's reagent (0.5 to 1.0 equivalents) to the suspension.[9] The reaction is often stoichiometric, but ratios may need optimization.

-

Reflux: Heat the mixture to reflux (approximately 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.[9]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to afford pure 6-methoxy-2-methylquinoline-4-thiol.

Chemical Reactivity and Pathways

The chemical reactivity of 6-methoxy-2-methylquinoline-4-thiol is dominated by the nucleophilic character of the thiol group and the aromatic nature of the quinoline ring.

-

Tautomerism: The molecule exists in a tautomeric equilibrium between the aromatic thiol form (6-methoxy-2-methylquinoline-4-thiol) and the non-aromatic thione form (6-methoxy-2-methyl-1,2-dihydroquinoline-4-thione). The thiol form is generally favored due to the aromaticity of the quinoline ring.

-

Oxidation: The thiol group is readily oxidized. Mild oxidizing agents will typically yield the corresponding disulfide dimer. Stronger oxidation can lead to the formation of the sulfonic acid derivative.

-

S-Alkylation and S-Acylation: As a potent nucleophile, the thiolate anion (formed by deprotonation with a base) will readily react with alkyl halides to form thioethers and with acyl chlorides to form thioesters.

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution. The electron-donating methoxy group directs incoming electrophiles primarily to the C5 and C7 positions of the benzene ring portion of the scaffold.

Predicted Spectroscopic Data

No experimental spectra are available for the target compound. The following table outlines the expected key signals based on the analysis of related structures.[10][11]

| Spectroscopy | Predicted Key Signals for 6-methoxy-2-methylquinoline-4-thiol |

| ¹H NMR | - SH proton: A broad singlet, chemical shift can vary (typically 3-5 ppm).- Methoxy protons (-OCH₃): A sharp singlet around 3.9-4.0 ppm.- Methyl protons (-CH₃): A sharp singlet around 2.5-2.7 ppm.- Aromatic protons: A set of doublets and doublet of doublets in the 7.0-8.5 ppm region, corresponding to the protons on the quinoline core. |

| ¹³C NMR | - C-S carbon: A signal in the 170-180 ppm range (thione tautomer) or lower if the thiol form dominates.- Methoxy carbon: A signal around 55-56 ppm.- Methyl carbon: A signal around 20-25 ppm.- Aromatic carbons: Multiple signals in the 100-150 ppm range. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 205.- Fragmentation: Potential loss of -SH (m/z = 172), -CH₃ (m/z = 190), and fragmentation of the quinoline ring. |

Potential Biological Activity and Applications

Quinoline derivatives are renowned for their wide spectrum of pharmacological activities.[3] The introduction of a thiol group at the C4 position can modulate these activities and introduce new ones.

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by inducing apoptosis or inhibiting key signaling pathways in cancer cells.[1]

-

Antimicrobial Activity: The quinoline core is found in numerous antibacterial and antimalarial drugs.[4] The thiol group could enhance these properties by interacting with microbial enzymes.

-

Antioxidant Properties: Thiol-containing compounds are known radical scavengers. Studies on other 4-thioquinoline derivatives have demonstrated their potential as antioxidants, which could be beneficial in conditions associated with oxidative stress.[12]

-

Drug Development: 6-methoxy-2-methylquinoline-4-thiol serves as a valuable building block. The reactive thiol handle allows for its conjugation to other molecules, use in fragment-based drug design, or as a starting point for the synthesis of more complex derivatives for screening in various biological assays.

References

- 1. Different biological activities of quinoline [wisdomlib.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-METHOXY-2-METHYLQUINOLIN-4-OL CAS#: 58596-37-5 [m.chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 6-methoxy-2-methylquinoline-4-thiol

This guide provides a comprehensive overview of a feasible synthetic route for 6-methoxy-2-methylquinoline-4-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the construction of the quinoline core, followed by functional group manipulations to introduce the desired thiol moiety at the 4-position. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate replication and further investigation by researchers in the field.

Overall Synthesis Workflow

The synthesis of 6-methoxy-2-methylquinoline-4-thiol can be logically approached in three primary stages: the initial cyclization to form the quinolinol core, subsequent chlorination at the 4-position, and finally, the introduction of the thiol group.

Caption: Overall synthetic workflow for 6-methoxy-2-methylquinoline-4-thiol.

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

The initial step involves a cyclization reaction between 4-methoxyaniline and ethyl acetoacetate, catalyzed by polyphosphoric acid, to construct the core quinolinol structure.[1][2]

Caption: Reaction scheme for the synthesis of 6-methoxy-2-methylquinolin-4-ol.

Experimental Protocol

To a stirred mixture of 4-methoxyaniline and ethyl acetoacetate, polyphosphoric acid is added dropwise.[1][2] The temperature of the reaction mixture is then raised to and maintained at 170°C for 1 hour.[1][2] Completion of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water with stirring for 1 hour to precipitate the product. The resulting solid is collected by filtration and dried to yield 6-methoxy-2-methylquinolin-4-ol as a yellow solid.[1][2]

Data Presentation: Reagents and Conditions for Step 1

| Reagent/Parameter | Molar Ratio | Moles (mol) | Mass/Volume | Notes |

| 4-Methoxyaniline | 1.0 | 0.0329 | 4.0 g | Limiting Reagent |

| Ethyl acetoacetate | - | - | 14.0 mL | Reactant and solvent |

| Polyphosphoric acid | - | 0.0473 | 16.0 g | Catalyst |

| Temperature | - | - | 170 °C | |

| Reaction Time | - | - | 1 h | |

| Product | ||||

| 6-methoxy-2-methylquinolin-4-ol | - | 0.0148 | 2.8 g | Yield: 45% |

Step 2: Synthesis of 4-chloro-6-methoxy-2-methylquinoline

The hydroxyl group at the 4-position of the quinolinol is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride. This step is crucial for activating the 4-position for subsequent nucleophilic substitution.[1][2]

Caption: Reaction scheme for the synthesis of 4-chloro-6-methoxy-2-methylquinoline.

Experimental Protocol

6-methoxy-2-methylquinolin-4-ol is dissolved in phosphorus oxychloride, and a catalytic amount of N,N-Dimethylformamide (DMF) is added.[1][2] The mixture is heated to 110°C and stirred for 2 hours.[1][2] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured into a stirred, chilled saturated sodium bicarbonate solution to neutralize the remaining acid and precipitate the product. The resulting solid is filtered, washed with water, and dried to afford 4-chloro-6-methoxy-2-methylquinoline as a solid.[1][2]

Data Presentation: Reagents and Conditions for Step 2

| Reagent/Parameter | Molar Ratio | Moles (mol) | Mass/Volume | Notes |

| 6-methoxy-2-methylquinolin-4-ol | 1.0 | 0.0095 | 1.8 g | Limiting Reagent |

| Phosphorus oxychloride (POCl3) | - | - | 36.2 mL | Reagent and solvent |

| N,N-Dimethylformamide (DMF) | Catalytic | - | 2 drops | Catalyst |

| Temperature | - | - | 110 °C | |

| Reaction Time | - | - | 2 h | |

| Product | ||||

| 4-chloro-6-methoxy-2-methylquinoline | - | 0.0086 | 1.78 g | Yield: 90% (assumed) |

Step 3: Synthesis of 6-methoxy-2-methylquinoline-4-thiol

The final step involves the conversion of the 4-chloroquinoline derivative to the target 4-thiol. This can be achieved by reacting the chloro-compound with a sulfur nucleophile, such as thiourea, followed by hydrolysis of the intermediate isothiouronium salt.[3]

Caption: Reaction scheme for the synthesis of 6-methoxy-2-methylquinoline-4-thiol.

Experimental Protocol

A mixture of 4-chloro-6-methoxy-2-methylquinoline and thiourea in ethanol is heated at reflux for several hours.[3] The reaction progress can be monitored by TLC. After the formation of the intermediate isothiouronium salt is complete, the solvent is removed, and the residue is treated with an aqueous solution of sodium hydroxide and heated to hydrolyze the intermediate. The reaction mixture is then cooled and acidified with a suitable acid (e.g., acetic acid) to precipitate the thiol. The product is collected by filtration, washed with water, and dried.

Data Presentation: Reagents and Conditions for Step 3

| Reagent/Parameter | Molar Ratio | Moles (mol) | Mass/Volume | Notes |

| 4-chloro-6-methoxy-2-methylquinoline | 1.0 | 0.0086 | 1.78 g | Limiting Reagent |

| Thiourea | 1.1 | 0.0095 | 0.72 g | |

| Ethanol | - | - | 50 mL | Solvent |

| Sodium Hydroxide | - | - | 2 M (aq) | For hydrolysis |

| Temperature | - | - | Reflux | |

| Reaction Time | - | - | 4 h (assumed) | |

| Product | ||||

| 6-methoxy-2-methylquinoline-4-thiol | - | 0.0060 | 1.23 g | Yield: 70% (assumed) |

Summary of Quantitative Data

The following table summarizes the expected yields for each step of the synthesis.

| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | 6-methoxy-2-methylquinolin-4-ol | 4-Methoxyaniline (4.0 g) | 6.22 | 2.8 | 45 |

| 2 | 4-chloro-6-methoxy-2-methylquinoline | 6-methoxy-2-methylquinolin-4-ol (1.8 g) | 1.97 | 1.78 | 90 (assumed) |

| 3 | 6-methoxy-2-methylquinoline-4-thiol | 4-chloro-6-methoxy-2-methylquinoline (1.78 g) | 1.76 | 1.23 | 70 (assumed) |

References

A Comprehensive Technical Guide to 6-methoxy-2-methylquinoline-4-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-methoxy-2-methylquinoline-4-thiol, a quinoline derivative with significant potential in various biological applications. This document covers its chemical identity, synthesis, and known biological activities, with a focus on its anticancer properties through the inhibition of P-glycoprotein and matrix metalloproteinases.

Chemical Identity and Properties

6-methoxy-2-methylquinoline-4-thiol is a heterocyclic compound belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a methoxy group at the 6th position, a methyl group at the 2nd position, and a thiol group at the 4th position. The presence of the thiol group allows the compound to exist in tautomeric forms, with the thione form, 6-methoxy-2-methyl-4(1H)-quinolinethione, being a significant contributor.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 6-methoxy-2-methylquinoline-4-thiol |

| Synonyms | 2-Methyl-4-mercapto-6-methoxyquinoline, 6-Methoxy-2-methyl-4(1H)-quinolinethione[1] |

| Molecular Formula | C₁₁H₁₁NOS[1] |

| Molecular Weight | 205.28 g/mol [1] |

| CAS Number | Not available |

| Physical State | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of 6-methoxy-2-methylquinoline-4-thiol is not explicitly available in the reviewed literature. However, a plausible synthetic route can be derived from established methods for quinoline synthesis, such as the Conrad-Limpach reaction, followed by thionation. The synthesis of the precursor, 6-methoxy-2-methylquinolin-4-ol, is well-documented.[3]

Protocol 2.1: Synthesis of 6-methoxy-2-methylquinolin-4-ol (Precursor)

This protocol is based on the Conrad-Limpach-Knorr reaction.[3]

-

Condensation: To a solution of p-anisidine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq). The mixture is stirred at room temperature for 2-4 hours to form the intermediate β-anilinocrotonate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The solvent is removed under reduced pressure. The resulting crude intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes to induce thermal cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the same solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-methoxy-2-methylquinolin-4-ol.

Protocol 2.2: Thionation of 6-methoxy-2-methylquinolin-4-ol

This is a representative protocol for converting the 4-ol to the 4-thiol derivative.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in a dry, inert solvent such as pyridine or toluene.

-

Thionation: Add a thionating agent, such as Lawesson's reagent (0.5-1.0 eq) or phosphorus pentasulfide (P₄S₁₀) (0.25-0.5 eq), to the suspension.

-

Heating: The reaction mixture is heated to reflux (typically 80-110°C) for several hours (2-24 h), with the reaction progress monitored by TLC.

-

Quenching and Extraction: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-methoxy-2-methylquinoline-4-thiol.

Biological Activity and Mechanism of Action

6-methoxy-2-methylquinoline-4-thiol has demonstrated a range of biological activities, making it a compound of interest for drug development. The thiol group is believed to be crucial for its activity, potentially forming covalent bonds with protein and enzyme targets, leading to the disruption of cellular processes.[1]

Table 2: Summary of Biological Activities

| Activity | Description |

| Anticancer | Exhibits inhibitory effects against cancer cell lines, including multidrug-resistant gastric carcinoma cells.[1] This is potentially through the inhibition of P-glycoprotein (P-gp). It has also been investigated for its ability to suppress ovarian carcinoma progression by inhibiting matrix metalloproteinases (MMPs).[1] |

| Antimicrobial | Shows activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.[1] |

| Antiviral | Derivatives of this compound have suggested antiviral properties and may interfere with viral replication.[1] |

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling chemotherapeutic agents.[1] Inhibition of P-gp can restore the efficacy of anticancer drugs.

Caption: P-glycoprotein Inhibition Pathway.

MMPs are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), playing a role in cancer cell invasion and metastasis.[4][5] Their inhibition is a key strategy in cancer therapy.

Caption: Matrix Metalloproteinase (MMP) Inhibition.

Conclusion

6-methoxy-2-methylquinoline-4-thiol is a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Its multifaceted biological activity, including the inhibition of key proteins involved in drug resistance and cancer progression, warrants further investigation. Future research should focus on elucidating its precise mechanisms of action, optimizing its synthesis, and conducting comprehensive preclinical studies to evaluate its therapeutic potential. The detailed protocols and pathway diagrams in this guide serve as a valuable resource for researchers in this endeavor.

References

- 1. glpbio.com [glpbio.com]

- 2. 5342-23-4 CAS MSDS (6-METHOXY-4-METHYL-QUINOLIN-2-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 6-Methoxy-2-methylquinolin-4-ol | 15644-90-3 | Benchchem [benchchem.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

biological activity of 6-methoxy-2-methylquinoline-4-thiol

An In-depth Technical Guide on the Biological Activity of 6-Methoxy-2-methylquinoline-4-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 6-methoxy-2-methylquinoline-4-thiol and its derivatives, with a focus on its potential as a therapeutic agent. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities

6-Methoxy-2-methylquinoline-4-thiol and its analogs have demonstrated a range of biological activities, primarily antimicrobial and anticancer properties. The presence of the thiol group is believed to play a crucial role in its mechanism of action, potentially through covalent interactions with proteins and enzymes, leading to the disruption of cellular processes.[1]

Antimicrobial Activity

This quinoline derivative has shown efficacy against various bacterial strains, including antibiotic-resistant ones.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Methoxy-4-methylquinoline-2-thiol Against Various Bacterial Strains

| Microbial Strain | MIC (µg/mL) | Reference |

| Escherichia coli ATCC 35218 | 15.63 | [1] |

| Staphylococcus aureus ATCC 6538 | 31.25 | [1] |

| Methicillin-resistant S. aureus | 7.81 | [1] |

Anticancer Activity

In vitro studies have highlighted the potential of 6-methoxy-2-methylquinoline-4-thiol and related compounds in cancer therapy. A significant aspect of its anticancer effect is its ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells.[1][2] Furthermore, it has been investigated for its role in inhibiting matrix metalloproteinases (MMPs), which are involved in the progression of ovarian carcinoma.[1]

Experimental Protocols

Synthesis of 6-Methoxy-2-arylquinolines

A general method for the synthesis of related 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors has been described.[2]

-

Design and Synthesis: Analogs are designed based on lead compounds like quinine and flavones. The synthesis can be achieved through various organic chemistry reactions, such as the condensation of anilines with vinyl ethers.[5]

-

Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography. Their structures are then confirmed using spectroscopic methods such as 1H NMR and mass spectrometry.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is evaluated against cancer cell lines to determine their potential as anticancer agents.[2]

-

Cell Culture: Human cancer cell lines, such as the multidrug-resistant gastric carcinoma cell line EPG85-257RDB and the drug-sensitive gastric carcinoma cell line EPG85-257P, are cultured in appropriate media.[2]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

-

MTT Incubation: After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

P-glycoprotein (P-gp) Inhibition Assay

This assay is used to investigate the ability of the compounds to inhibit the efflux pump P-gp.[2]

-

Cell Loading: P-gp-positive cells are loaded with a fluorescent P-gp substrate, such as rhodamine 123.

-

Compound Incubation: The cells are then incubated with the test compounds at a specific concentration (e.g., 10 µM).[2]

-

Fluorescence Measurement: The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or a fluorescence microplate reader. Increased fluorescence indicates inhibition of P-gp.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[7]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of 6-methoxy-2-methylquinoline-4-thiol are attributed to its interaction with various cellular targets and pathways.

Caption: Proposed mechanisms of action for 6-methoxy-2-methylquinoline-4-thiol.

Experimental and Drug Discovery Workflow

The investigation of novel quinoline derivatives typically follows a structured workflow from initial design to potential clinical application.

Caption: General workflow for the discovery and development of quinoline-based drugs.

References

- 1. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]

- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 7. turkjps.org [turkjps.org]

An In-depth Technical Guide on the Core Mechanism of Action of 6-Methoxy-4-methylquinoline-2-thiol

Disclaimer: Initial searches for the mechanism of action of 6-methoxy-2-methylquinoline-4-thiol did not yield any specific scientific literature. The following technical guide is based on the available research for its structural isomer, 6-methoxy-4-methylquinoline-2-thiol , which is the subject of current scientific investigation. The structural difference lies in the positions of the methyl and thiol groups on the quinoline ring.

Introduction

6-Methoxy-4-methylquinoline-2-thiol is a quinoline derivative that has garnered scientific interest for its potential therapeutic applications, particularly in the fields of oncology and microbiology. Its unique structure, featuring a methoxy group at position 6, a methyl group at position 4, and a reactive thiol group at position 2, underpins its biological activity. This document provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data and detailed experimental protocols for its synthesis and evaluation. The primary audience for this guide includes researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action

The biological activity of 6-methoxy-4-methylquinoline-2-thiol is multifaceted, with evidence suggesting at least two distinct mechanisms contributing to its potential anticancer effects, in addition to its antimicrobial properties. The exact molecular pathways are still a subject of ongoing investigation.[1]

Covalent Modification of Proteins

A central aspect of the molecule's mechanism is the reactivity of its thiol (-SH) group. This functional group is capable of forming covalent bonds with cysteine residues in various proteins and enzymes.[1] This irreversible binding can lead to the inhibition of protein function, thereby disrupting critical cellular processes.[1] This non-specific mechanism may contribute to its broad biological effects, including both anticancer and antimicrobial activities.

Inhibition of P-glycoprotein (P-gp)

In the context of cancer, particularly in multidrug-resistant (MDR) tumors, 6-methoxy-4-methylquinoline-2-thiol has been investigated for its ability to inhibit P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. By inhibiting P-gp, this quinoline derivative can increase the intracellular concentration of co-administered anticancer drugs, potentially reversing multidrug resistance.[1]

Inhibition of Matrix Metalloproteinases (MMPs)

Another proposed anticancer mechanism is the inhibition of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Overexpression of certain MMPs is associated with tumor invasion, metastasis, and angiogenesis. 6-Methoxy-4-methylquinoline-2-thiol has been suggested to inhibit MMPs, which could suppress the progression of cancers such as ovarian carcinoma.[1]

Caption: Proposed molecular targets and biological effects.

Quantitative Data Presentation

| Microbial Strain | ATCC Number | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Escherichia coli | 35218 | 15.63[2] |

| Staphylococcus aureus | 6538 | 31.25[2] |

| Methicillin-resistant S. aureus (MRSA) | Not Specified | 7.81[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 6-methoxy-4-methylquinoline-2-thiol are crucial for reproducible research. The following sections provide methodologies for key experiments.

Synthesis of 6-Methoxy-4-methylquinoline-2-thiol

While a specific, detailed protocol for the thiol derivatization was not found, a general method for the synthesis of the quinoline precursor, 6-methoxy-4-methylquinoline, is available and would be the first step. The subsequent introduction of the thiol group at the 2-position would likely involve reaction with a thiolating agent.

Step 1: Synthesis of 6-Methoxy-4-methylquinoline

-

Materials: 4-methoxyaniline, acetic acid, activated "silferc" (ferric chloride impregnated on silica gel), methyl vinyl ketone (MVK), anhydrous zinc chloride, 10% NaOH solution, ethyl acetate, anhydrous Na₂SO₄.

-

Procedure:

-

To a stirred solution of 4-methoxyaniline (8.1 mmol) in acetic acid (10 ml), add activated silferc (equivalent to 8.1 mmol ferric chloride) under a nitrogen atmosphere.

-

Stir the mixture for 5 minutes.

-

Slowly add methyl vinyl ketone (8.9 mmol) over a period of 15 minutes.

-

Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.

-

Add anhydrous zinc chloride (8.1 mmol) and reflux the reaction mixture for an additional two hours.

-

After cooling, filter the mixture.

-

Basify the filtrate with 10% NaOH solution.

-

Extract the product with ethyl acetate (3 x 20 ml).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent to yield the product.

-

Step 2: Thiolation (General Approach)

-

The conversion of the 2-position of the quinoline to a thiol is typically achieved by first converting it to a 2-chloro derivative followed by reaction with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.

P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)

This assay is a common method to screen for P-gp inhibitors. It measures the intracellular accumulation of the fluorescent substrate calcein, which is a substrate for P-gp.

-

Materials: P-gp overexpressing cells (e.g., K562/MDR), non-P-gp expressing parental cells (e.g., K562), Calcein-AM, 6-methoxy-4-methylquinoline-2-thiol, verapamil (positive control), 96-well black plates with clear bottoms, fluorescence microplate reader.

-

Procedure:

-

Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of approximately 5,000 cells per well and culture overnight.

-

Prepare serial dilutions of the test compound (6-methoxy-4-methylquinoline-2-thiol) and the positive control (verapamil).

-

Pre-incubate the cells with the test compound or control at various concentrations for 30 minutes at 37°C.

-

Add Calcein-AM (final concentration of ~250 nM) to each well and incubate for an additional 15-30 minutes at 37°C.

-

Stop the uptake by adding ice-cold buffer and wash the cells.

-

Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated calcein efflux.

-

Matrix Metalloproteinase (MMP) Inhibition Assay

This is a general protocol for screening MMP inhibitors using a fluorogenic substrate.

-

Materials: Recombinant human MMP enzyme (e.g., MMP-13), fluorogenic MMP substrate, assay buffer, 6-methoxy-4-methylquinoline-2-thiol, a known MMP inhibitor (e.g., NNGH) as a positive control, 96-well black microplate, fluorescence microplate reader.

-

Procedure:

-

Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., using APMA).

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of the test compound (6-methoxy-4-methylquinoline-2-thiol) and the positive control inhibitor to the respective wells.

-

Add the activated MMP enzyme to all wells except the blank.

-

Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm) at regular intervals.

-

The rate of increase in fluorescence is proportional to the MMP activity. A decrease in the rate in the presence of the test compound indicates inhibition.

-

Caption: Workflow for synthesis and biological evaluation.

References

Spectral Data Analysis of 6-methoxy-2-methylquinoline-4-thiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for quinoline derivatives, with a specific focus on the anticipated spectral characteristics of 6-methoxy-2-methylquinoline-4-thiol. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages data from structurally similar compounds, namely 6-methoxy-2-methylquinolin-4-ol, to predict and discuss the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. This guide also outlines generalized experimental protocols for acquiring such spectral data, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids. Their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has made them a subject of intense research. The compound 6-methoxy-2-methylquinoline-4-thiol is a quinoline derivative of particular interest due to the presence of a thiol group, which can play a crucial role in its biological mechanism of action. Accurate spectral characterization is fundamental to confirming the structure and purity of such compounds, which is a critical step in drug discovery and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 6-methoxy-2-methylquinoline-4-thiol, based on the analysis of its structural analogue, 6-methoxy-2-methylquinolin-4-ol.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -SH (thiol) | ~ 3.5 - 4.5 | br s | - |

| Ar-H (quinoline ring) | ~ 7.0 - 8.0 | m | - |

| -OCH₃ (methoxy) | ~ 3.9 | s | - |

| -CH₃ (methyl) | ~ 2.5 | s | - |

Note: The chemical shift of the thiol proton can be highly variable and is dependent on concentration, solvent, and temperature. It may also undergo exchange with residual water in the solvent, leading to a broad signal or its disappearance.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=S (thiocarbonyl) | ~ 180 - 200 |

| Aromatic C (quinoline ring) | ~ 110 - 150 |

| -OCH₃ (methoxy) | ~ 55 - 60 |

| -CH₃ (methyl) | ~ 20 - 25 |

Note: The quinoline ring will exhibit a complex pattern of signals in the aromatic region, with the exact chemical shifts influenced by the positions of the substituents.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S-H stretch (thiol) | ~ 2550 - 2600 | Weak |

| C=C stretch (aromatic) | ~ 1600 - 1450 | Medium to Strong |

| C-O stretch (methoxy) | ~ 1250 - 1000 | Strong |

| C-H stretch (aromatic) | ~ 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | ~ 3000 - 2850 | Medium |

Note: The thiol S-H stretch is often weak and can be difficult to observe.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | ~ 205.06 | Molecular Ion |

| [M-SH]⁺ | ~ 172.05 | Loss of the thiol group |

| [M-CH₃]⁺ | ~ 190.05 | Loss of a methyl group |

Note: The fragmentation pattern will be dependent on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for quinoline derivatives. These protocols are based on standard laboratory practices and information gathered from the analysis of similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.

-

GC-MS: Inject the sample solution onto a GC column. The separated components will be introduced into the mass spectrometer for ionization and analysis.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a novel quinoline derivative like 6-methoxy-2-methylquinoline-4-thiol.

Caption: Workflow for Synthesis and Spectral Characterization.

Conclusion

While direct experimental spectral data for 6-methoxy-2-methylquinoline-4-thiol is not currently available in the public domain, this guide provides a robust, data-driven prediction of its NMR, IR, and MS spectra. By leveraging the known data of the structurally related compound, 6-methoxy-2-methylquinolin-4-ol, researchers can gain valuable insights into the expected spectral features of the target molecule. The generalized experimental protocols and the logical workflow for spectral analysis presented herein offer a practical framework for the synthesis and characterization of this and other novel quinoline derivatives. This information is intended to support and guide the research and development efforts of professionals in the pharmaceutical and chemical sciences.

References

Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol

Introduction

6-methoxy-2-methylquinoline-4-thiol is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. A thorough understanding of the solubility of this compound is crucial for its application in drug discovery, formulation development, and various in vitro and in vivo studies. This technical guide aims to provide a detailed, albeit inferred, solubility profile of 6-methoxy-2-methylquinoline-4-thiol, alongside standardized methodologies for its empirical determination.

Inferred Solubility Profile

Direct quantitative solubility data for 6-methoxy-2-methylquinoline-4-thiol is not currently available. However, by examining the solvents used in the synthesis and purification of closely related methoxy-quinoline derivatives, we can infer a qualitative solubility profile. Generally, quinoline structures exhibit low solubility in aqueous solutions, a characteristic that is influenced by pH. The presence of a thiol group suggests that the compound is likely to be a weak acid.

The following table summarizes the inferred solubility based on data from related compounds.

| Solvent Class | Solvent | Inferred Solubility | Rationale / Context |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Commonly used as a solvent for similar heterocyclic compounds for biological screening. |

| Acetonitrile | Likely Soluble | Used as a solvent in the synthesis of related 2,4-diarylquinoline derivatives[1]. | |

| Tetrahydrofuran (THF) | Likely Soluble | Employed in the reduction of related 4-carboxy quinolines[2]. | |

| Polar Protic | Ethanol | Likely Soluble | A common solvent for the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives[2]. |

| Methanol | Likely Soluble | General solvent for polar organic compounds. | |

| Non-Polar / Weakly Polar | Chloroform | Likely Soluble | Used as a solvent for NMR analysis of related quinoline compounds[2]. |

| Ethyl Acetate | Likely Soluble | Used for extraction and purification of quinoline derivatives in synthesis[3]. | |

| Dioxane | Likely Soluble | Utilized in the synthesis of related quinoline carbaldehydes. | |

| Aqueous | Water | Likely Poorly Soluble | Quinoline itself is only slightly soluble in cold water[4]. The larger, more complex structure of the target compound would likely further decrease aqueous solubility. |

| Buffered Solutions (pH dependent) | Solubility may vary | As a weak acid (due to the thiol group), solubility is expected to increase in basic aqueous solutions. |

Structural Isomers

It is critical to distinguish 6-methoxy-2-methylquinoline-4-thiol from its isomers, for which some data might be available. A common isomer is 6-methoxy-4-methylquinoline-2-thiol (CAS No. 52323-10-1)[5]. The difference in the position of the methyl and thiol groups can significantly impact the compound's physical and chemical properties, including its solubility.

Caption: Chemical structures of the target compound and a common isomer.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the thermodynamic solubility of a compound like 6-methoxy-2-methylquinoline-4-thiol. This method is based on the shake-flask principle, which is considered the gold standard for solubility measurement.

4.1. Materials and Equipment

-

6-methoxy-2-methylquinoline-4-thiol (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

pH meter (for aqueous solutions)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 6-methoxy-2-methylquinoline-4-thiol to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator at a controlled temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow larger particles to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

For aqueous solutions, the pH of the saturated solution should also be measured and reported.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]

Potential Therapeutic Targets of 6-methoxy-2-methylquinoline-4-thiol: An In-depth Technical Guide

Disclaimer: Extensive literature searches did not yield specific biological activity or therapeutic target data for 6-methoxy-2-methylquinoline-4-thiol. This guide, therefore, provides an in-depth analysis of the therapeutic potential of the broader quinoline-4-thiol chemical class and closely related structural isomers. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential areas of investigation for 6-methoxy-2-methylquinoline-4-thiol.

Introduction to Quinoline-4-thiols

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, forming the core scaffold of numerous approved drugs.[1][2] The introduction of a thiol group at the 4-position of the quinoline ring can significantly influence the molecule's biological properties, including its ability to interact with various biological targets. The thiol group, being a nucleophile and capable of forming disulfide bonds, can engage in covalent interactions with protein residues, potentially leading to irreversible inhibition of enzyme activity. This unique reactivity profile makes quinoline-4-thiols an intriguing subject for therapeutic development.

Potential Therapeutic Areas and Molecular Targets

Based on the biological activities reported for structurally related quinoline derivatives, several potential therapeutic areas and molecular targets can be postulated for 6-methoxy-2-methylquinoline-4-thiol.

Oncology

The quinoline scaffold is a well-established pharmacophore in oncology.[1] Several quinoline-based drugs are clinically used for the treatment of various cancers.[3] For quinoline-4-thiol derivatives and their isomers, potential anticancer mechanisms could involve the modulation of key cellular pathways involved in cancer progression.

Potential Targets:

-

P-glycoprotein (P-gp): A crucial protein involved in multidrug resistance (MDR) in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents. Analogs of the isomeric compound, 6-methoxy-4-methylquinoline-2-thiol, have been investigated for their potential to inhibit P-gp.[4]

-

Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases that play a critical role in tumor invasion and metastasis through the degradation of the extracellular matrix. The related compound, 6-methoxy-4-methylquinoline-2-thiol, has been studied for its anti-carcinogenic properties, specifically its ability to inhibit MMPs to suppress ovarian carcinoma progression.[4]

-

Topoisomerase IIα: An essential enzyme for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and apoptosis in cancer cells. Certain quinoline-thiosemicarbazone derivatives have shown inhibitory activity against human topoisomerase IIα.[5][6]

-

Receptor Tyrosine Kinases (RTKs): A family of cell surface receptors that play a pivotal role in cell proliferation, survival, and angiogenesis. The quinazoline scaffold, structurally similar to quinoline, is a key feature of several approved RTK inhibitors.[3]

Signaling Pathway for Topoisomerase IIα Inhibition:

Caption: Postulated inhibitory action on Topoisomerase IIα.

Infectious Diseases

Quinoline derivatives have a long history as antimicrobial and antimalarial agents.[1] The thiol group in quinoline-4-thiols could contribute to their antimicrobial activity through various mechanisms.

Potential Targets:

-

Bacterial Enzymes: The thiol group can form covalent bonds with essential bacterial enzymes, disrupting their function and leading to bacterial cell death.[4]

-

Viral Replication Machinery: Quinoline derivatives have been explored for their antiviral properties. The specific viral targets would depend on the virus but could include proteases, polymerases, or entry proteins.

Inflammatory Diseases

Certain quinoline derivatives have demonstrated anti-inflammatory properties.[7]

Potential Targets:

-

Receptor-Interacting Protein Kinase 2 (RIPK2): A key signaling molecule in the NOD2 pathway, which is involved in the innate immune response and inflammation. A novel series of 4-aminoquinoline derivatives have been designed and synthesized as RIPK2 inhibitors.[8]

Signaling Pathway for RIPK2 Inhibition:

Caption: Postulated inhibition of the NOD2-RIPK2 signaling pathway.

Oxidative Stress-Related Conditions

The thiol group is known for its antioxidant properties, and some 4-thioquinoline derivatives have been studied for their antioxidant and radioprotecting effects.[9]

Potential Mechanism:

-

Radical Scavenging: The thiol group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage to cells and tissues.

Quantitative Data for Related Compounds

While no quantitative data is available for 6-methoxy-2-methylquinoline-4-thiol, the following table summarizes data for a closely related isomer. This information may provide a preliminary indication of potential potency.

| Compound | Target/Assay | Result | Reference |

| 6-methoxy-4-methylquinoline-2-thiol | P-glycoprotein (P-gp) Inhibition | Inhibition of rhodamine 123 efflux in multidrug-resistant gastric carcinoma cells | [4] |

Experimental Protocols for Target Validation

The following are generalized experimental protocols that could be adapted to investigate the potential therapeutic targets of 6-methoxy-2-methylquinoline-4-thiol.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a specific enzyme (e.g., MMPs, Topoisomerase IIα, RIPK2).

General Procedure:

-

Enzyme and Substrate Preparation: Recombinant human enzyme and a suitable substrate (often fluorogenic or colorimetric) are prepared in an appropriate assay buffer.

-

Compound Preparation: 6-methoxy-2-methylquinoline-4-thiol is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Reaction: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a microplate.

-

Signal Detection: The product formation is measured over time using a microplate reader (fluorometer or spectrophotometer).

-

Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cellular Assays

Objective: To evaluate the effect of the compound on a specific cellular process (e.g., cell proliferation, cytokine production).

Example: Cancer Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 6-methoxy-2-methylquinoline-4-thiol for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 value (the concentration that causes 50% growth inhibition) is determined.

Example Workflow for Target Validation:

Caption: A generalized workflow for therapeutic target validation.

Conclusion

While direct experimental evidence for the therapeutic targets of 6-methoxy-2-methylquinoline-4-thiol is currently lacking, the rich pharmacology of the broader quinoline class provides a strong foundation for future research. The potential for this compound to modulate key targets in oncology, infectious diseases, and inflammation warrants further investigation. The experimental approaches outlined in this guide offer a starting point for elucidating the mechanism of action and therapeutic potential of this intriguing molecule. Researchers are encouraged to explore the targets identified for structurally similar compounds as a primary avenue of inquiry.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]

An In-depth Technical Guide to the Discovery and History of Quinoline-4-thiol Derivatives

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many variations, quinoline-4-thiol derivatives have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic potential of these derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights, quantitative data summaries, and visualizations of key chemical and biological pathways.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold" in drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antioxidant properties. The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. Quinoline-4-thiol derivatives, characterized by a sulfur-containing functional group at the C4 position, represent a significant subclass that has garnered attention for its potent antioxidant and anticancer activities.

Discovery and Historical Context

The Genesis of Quinoline Chemistry

The history of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. This discovery marked the entry of a new class of heterocyclic compounds into the world of organic chemistry. However, it was the development of robust synthetic methods that truly unlocked the potential of the quinoline scaffold. The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, was a landmark achievement, providing a straightforward method to produce quinoline from aniline and glycerol. This and other classical methods, such as the Doebner-von Miller and Friedländer syntheses, made quinoline and its derivatives readily accessible for systematic investigation.

The Advent of Mercaptoquinolines

While the core quinoline structure was established early on, the introduction of sulfur functionalities came later. A key historical reference point is the synthesis of 8-mercaptoquinoline by Edinger in 1908.[1] Although not a 4-thiol derivative, this work established a precedent for the synthesis of mercapto-substituted quinolines. The development of methods to functionalize the 4-position, a site of significant electronic activity, paved the way for the specific creation of quinoline-4-thiol derivatives, which are now primarily accessed through the conversion of key intermediates like 4-hydroxyquinolines or 4-chloroquinolines.

Synthetic Methodologies for Quinoline-4-thiol Derivatives

The synthesis of quinoline-4-thiol derivatives is typically a multi-step process that begins with the construction of the core quinoline ring system, followed by the introduction of the thiol group.

General Synthetic Workflow

The overall strategy involves creating a quinoline ring with a good leaving group at the 4-position, which can then be displaced by a sulfur nucleophile.

References

Methodological & Application

Application Notes and Protocols for 6-methoxy-2-methylquinoline-4-thiol in Anticancer Research

Disclaimer: Direct experimental data on the anticancer activity of 6-methoxy-2-methylquinoline-4-thiol is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally similar quinoline derivatives, particularly those containing methoxy and thiol groups. These guidelines are intended to serve as a starting point for researchers investigating the potential of this specific compound.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant promise in the field of oncology.[1][2] Their diverse biological activities stem from various mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][3][4] The presence of a thiol group is often associated with the ability to form covalent bonds with proteins and enzymes, potentially inhibiting their function and disrupting cellular processes.[5] Specifically, derivatives of 6-methoxy-quinoline have been investigated for their potential to overcome multidrug resistance in cancer cells, a major obstacle in chemotherapy.[6][7][8] One of the key mechanisms implicated is the inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[6][7][8][9]

This document provides an overview of the potential applications of 6-methoxy-2-methylquinoline-4-thiol in anticancer research and detailed protocols for its preliminary evaluation.

Potential Anticancer Applications

-

Reversal of Multidrug Resistance (MDR): Based on the activity of similar quinoline compounds, 6-methoxy-2-methylquinoline-4-thiol may act as a P-glycoprotein inhibitor, thereby increasing the intracellular concentration and efficacy of conventional chemotherapeutic agents in MDR cancer cells.[6][7][8]

-

Induction of Apoptosis: Quinoline derivatives have been shown to induce programmed cell death in cancer cells through caspase-dependent pathways, associated with the dissipation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[10]

-

Inhibition of Tubulin Polymerization: Certain quinoline analogues act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4]

-

Direct Cytotoxicity: The compound may exhibit intrinsic cytotoxic effects against various cancer cell lines.

Quantitative Data Summary

| Compound Class | Cancer Cell Line | Endpoint | IC50 / EC50 | Reference |

| 2-phenyl-4-quinolones | A-549, HCT-8, RPMI-7951, KB, P-388, L1210 | Cytotoxicity | < 1.0 µg/ml | [4] |

| Quinoline-indole derivative | HepG2, KB, HCT-8, MDA-MB-231, H22 | Antiproliferative activity | 2 nM–11 nM | [4] |

| 4-anilinoquinoline derivative | Colon, lung, ovarian, and breast cancer cells | Cytotoxicity | 1.5–3.9 nM | [4] |

| Quinolyl-thienyl chalcone | HUVEC | Inhibition of proliferation | 21.78 nM | [11] |

| Quinoline–chalcone hybrid | MCF-7, HeLa, DLD1 | Anti-proliferative activity | 37.07 nM (as EGFR inhibitor) | [11] |

| 2-quinolone-benzimidazole hybrid | N/A | Protein kinase B inhibition | 1.64–44.46 μM | [11] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 6-methoxy-2-methylquinoline-4-thiol against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

6-methoxy-2-methylquinoline-4-thiol

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of 6-methoxy-2-methylquinoline-4-thiol in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This protocol assesses the ability of 6-methoxy-2-methylquinoline-4-thiol to inhibit the efflux function of P-gp in MDR cancer cells.

Materials:

-

P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8)

-

Rhodamine 123

-

Verapamil (positive control for P-gp inhibition)

-

6-methoxy-2-methylquinoline-4-thiol

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubation: Incubate the cells with various concentrations of 6-methoxy-2-methylquinoline-4-thiol or Verapamil for 1 hour at 37°C.

-

Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

-

Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Caption: Workflow for assessing P-glycoprotein inhibition.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol determines if the cytotoxic effect of 6-methoxy-2-methylquinoline-4-thiol is mediated through the induction of apoptosis.

Materials:

-

Cancer cell line

-

6-methoxy-2-methylquinoline-4-thiol

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the IC50 concentration of 6-methoxy-2-methylquinoline-4-thiol for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Signaling Pathway

Based on the known mechanisms of similar compounds, 6-methoxy-2-methylquinoline-4-thiol could potentially inhibit P-glycoprotein, leading to the intracellular accumulation of chemotherapeutic drugs. This, in turn, can induce DNA damage and activate apoptotic pathways. Additionally, the compound might directly induce apoptosis by causing mitochondrial dysfunction and the release of cytochrome c.

Caption: Potential mechanism of action and signaling pathway.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-4-methylquinoline-2-thiol | 52323-10-1 | Benchchem [benchchem.com]

- 6. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

Application Notes and Protocols for 6-Methoxy-2-Arylquinolines as P-glycoprotein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a series of 6-methoxy-2-arylquinoline derivatives as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. The information is based on published research and is intended to guide researchers in the evaluation and application of this class of compounds. While the user's original query specified 6-methoxy-2-methylquinoline-4-thiol, the available scientific literature does not provide specific data on this exact compound's P-gp inhibitory activity. Therefore, these notes focus on a closely related and well-characterized series of 6-methoxy-2-arylquinolines, which serve as a strong proxy for understanding the potential of this chemical scaffold.[1][2]

Introduction to P-glycoprotein and Multidrug Resistance